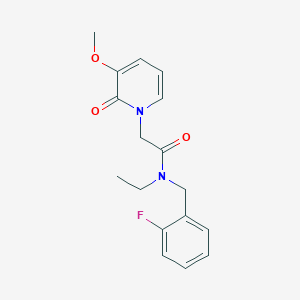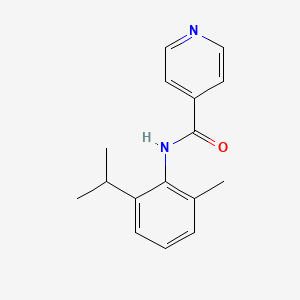
2-甲基-3-(1-哌啶基甲基)-4(1H)-喹啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinolinone derivatives often involves complex reactions that include condensation, cyclization, and functionalization processes. For instance, the synthesis of related quinolinone compounds has been achieved through various methods, including the condensation of piperidinylquinoline with other chemical agents. Although the specific synthesis pathway for 2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone is not detailed in the available literature, similar compounds have been synthesized through reactions involving nucleophilic substitution and the addition of specific functional groups to the quinolinone core (Afzal, et al., 2012).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is crucial for their chemical behavior and interaction with biological targets. The core structure typically consists of a quinolinone ring system, with various substitutions influencing its chemical and physical properties. The addition of a piperidinylmethyl group at the 3-position, as seen in this compound, could potentially affect its molecular geometry, electronic distribution, and overall reactivity. Studies on similar compounds have utilized spectroscopic and computational methods to elucidate their molecular structures, providing insights into their stability and reactivity patterns (Pourmousavi, et al., 2016).
Chemical Reactions and Properties
Quinolinone derivatives are known for their versatile chemical reactions, including nucleophilic addition, cyclization, and electrophilic substitution. These reactions enable the functionalization of the quinolinone core, allowing for the synthesis of a wide range of derivatives with varied biological activities. The presence of the piperidinylmethyl group in 2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone may offer unique reactivity, enabling it to undergo specific chemical transformations that can be exploited in the synthesis of novel compounds (El-Taweel, et al., 1995).
科学研究应用
NR2B 选择性 NMDA 拮抗剂,用于疼痛治疗
研究已发现 2-甲基-3-(1-哌啶基甲基)-4(1H)-喹啉酮的衍生物作为有效的口服活性 NR2B 亚基选择性 N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂。这些化合物已显示出显着的选择性和改善的药代动力学特性,表明在疼痛管理中具有潜在应用 (Kawai 等人,2007)。
催产素受体拮抗剂
已发现一种新型、有效的非肽催产素受体拮抗剂,对人催产素受体表现出高特异性和亚纳摩尔亲和力。该化合物有望用于药理学研究,并可能用于针对催产素受体途径的治疗应用 (Lemaire 等人,2002)。
功能化化合物的合成
对 2-甲基-3-(1-哌啶基甲基)-4(1H)-喹啉酮衍生物的合成应用的研究已导致开发出创建功能化 4H-吡喃并[3,2-c]吡啶和其他新化合物的的方法。这些方法对合成具有潜在生物活性的分子具有重要意义 (Mekheimer 等人,1997)。
抗精神病喹啉酮衍生物
喹啉酮衍生物 OPC-14597 已被研究其对腹侧被盖区多巴胺能神经元的影响。它作为多巴胺 D2 受体激动剂,对开发抗精神病药物具有重要意义 (Momiyama 等人,1996)。
喹啉酮的环保合成
合成反式二氢呋喃并[3,2-c]-喹啉-4(2H)-酮的环保方案突出了 2-甲基-3-(1-哌啶基甲基)-4(1H)-喹啉酮衍生物在绿色化学应用中的潜力。这种方法强调了这些化合物在可持续合成工艺中的多功能性 (Indumathi 等人,2012)。
属性
IUPAC Name |
2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-14(11-18-9-5-2-6-10-18)16(19)13-7-3-4-8-15(13)17-12/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTAAEZHPPFTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5512250.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide](/img/structure/B5512262.png)
![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5512269.png)
![4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5512272.png)
![N-({[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5512274.png)

![3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5512283.png)
![N'-[(5-iodo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5512285.png)


![2-methyl-8-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5512302.png)
![2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5512305.png)
![rel-(3aS,6aS)-1-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5512310.png)
![1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5512317.png)